molecular formula C20H30N2O5 B11951742 methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate

methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate

Cat. No.: B11951742
M. Wt: 378.5 g/mol
InChI Key: ZWOBJLUDGBFODW-DJNXLDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a hexanoyl group, and a methylbutanoate moiety. Its unique chemical properties make it a valuable subject of study in organic chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and esterification. One common synthetic route involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Coupling reaction: The protected amino acid is coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the hexanoyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The hexanoyl group can interact with hydrophobic regions of proteins or enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate
  • Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]-3-methylbutanoate
  • Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}butanoyl)amino]-3-methylbutanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group provides a protective function, while the hexanoyl group offers hydrophobic interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[2-(phenylmethoxycarbonylamino)hexanoylamino]butanoate

InChI

InChI=1S/C20H30N2O5/c1-5-6-12-16(18(23)22-17(14(2)3)19(24)26-4)21-20(25)27-13-15-10-8-7-9-11-15/h7-11,14,16-17H,5-6,12-13H2,1-4H3,(H,21,25)(H,22,23)/t16?,17-/m0/s1

InChI Key

ZWOBJLUDGBFODW-DJNXLDHESA-N

Isomeric SMILES

CCCCC(C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.